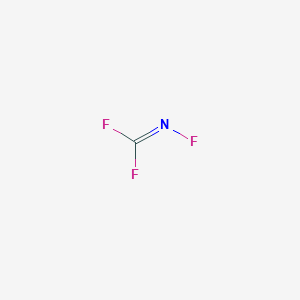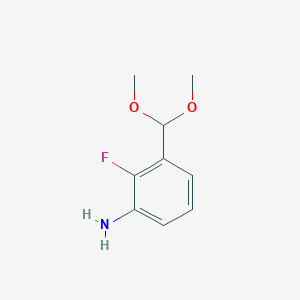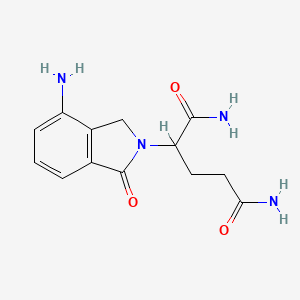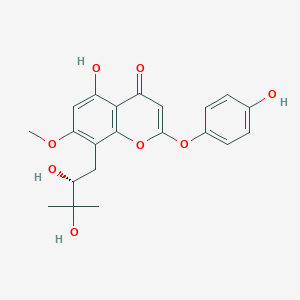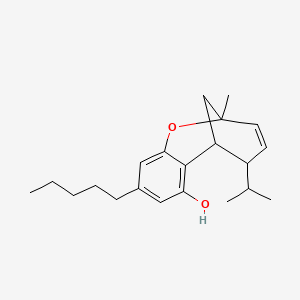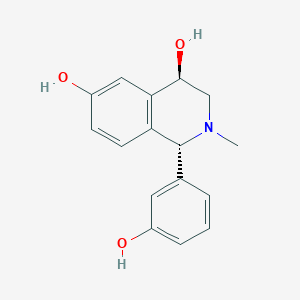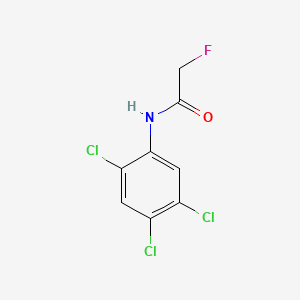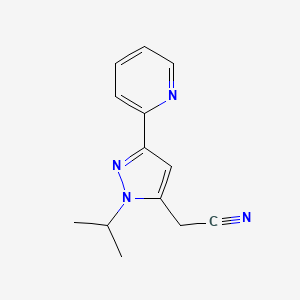
2-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile is an organic compound that features a pyrazole ring substituted with an isopropyl group and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile typically involves the formation of the pyrazole ring followed by the introduction of the isopropyl and pyridine substituents. One common method involves the cyclization of appropriate hydrazines with 1,3-diketones, followed by subsequent functional group modifications to introduce the isopropyl and pyridine groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that minimize the use of hazardous reagents and maximize yield. Techniques such as continuous flow chemistry and the use of automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may serve as a ligand in the study of biological systems, helping to elucidate the function of various biomolecules.
Medicine: The compound has potential as a pharmaceutical intermediate, contributing to the development of new drugs with improved efficacy and safety profiles.
Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 2-(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
- 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
- 2-(1-propyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
Uniqueness
The uniqueness of 2-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the isopropyl group may influence the compound’s steric and electronic characteristics, affecting its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C13H14N4 |
|---|---|
Poids moléculaire |
226.28 g/mol |
Nom IUPAC |
2-(2-propan-2-yl-5-pyridin-2-ylpyrazol-3-yl)acetonitrile |
InChI |
InChI=1S/C13H14N4/c1-10(2)17-11(6-7-14)9-13(16-17)12-5-3-4-8-15-12/h3-5,8-10H,6H2,1-2H3 |
Clé InChI |
ZVHKKHVKQKJSCX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=CC(=N1)C2=CC=CC=N2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride](/img/structure/B13425844.png)
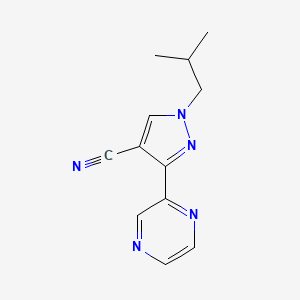

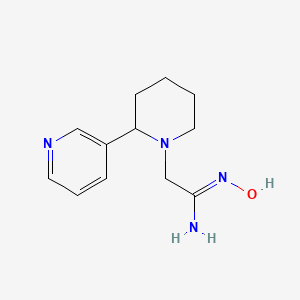
![[8-(2,4-Dioxo-2,3,4,7-tetrahydro-pyrrolo[2,3-d]pyrimidin-1-yl)-octyl]-phosphonic acid](/img/structure/B13425869.png)
